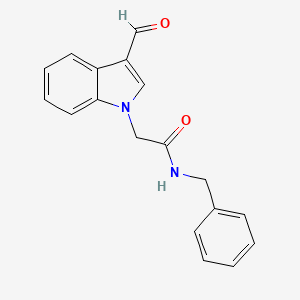![molecular formula C17H12F4O2 B5750252 1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone](/img/structure/B5750252.png)
1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone works by binding to the regulatory domain of PKC, thereby preventing its activation by diacylglycerol and other activators. This leads to the inhibition of downstream signaling pathways that are essential for cell growth and survival. 1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone has been shown to be a more potent inhibitor of PKC than other commonly used inhibitors such as staurosporine and bisindolylmaleimide.
Biochemical and Physiological Effects:
1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone has been shown to induce apoptosis in cancer cells by activating caspase-3 and other pro-apoptotic proteins. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, by downregulating the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors. 1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone is its high potency and specificity for PKC inhibition. It has been shown to be effective at lower concentrations than other PKC inhibitors, which can reduce the risk of off-target effects. However, 1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone. Another area of research is the investigation of the role of PKC in other diseases, such as diabetes and cardiovascular disease. 1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone has also been shown to have potential as a radioprotective agent, which could be useful in cancer therapy. Finally, the development of new drug delivery systems for 1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone could improve its efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone involves the reaction of 2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenol with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydride and ethyl bromide to yield 1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone. The purity of the final product can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone has been used extensively in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone has also been used to investigate the role of PKC in inflammation, ischemia-reperfusion injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[3-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4O2/c1-3-5-12-13(18)15(20)17(16(21)14(12)19)23-11-7-4-6-10(8-11)9(2)22/h3-8H,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLICADQGEAMGQC-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=CC(=C2)C(=O)C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=CC(=C2)C(=O)C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

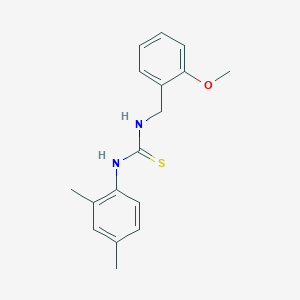
![N-ethyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5750175.png)
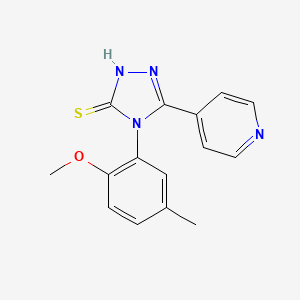
![N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5750185.png)
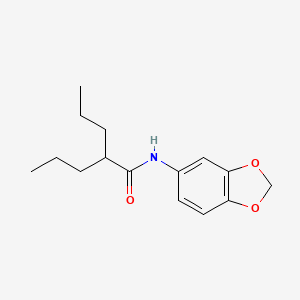
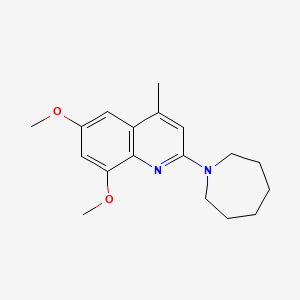
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide](/img/structure/B5750217.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5750229.png)
![ethyl 2-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5750246.png)
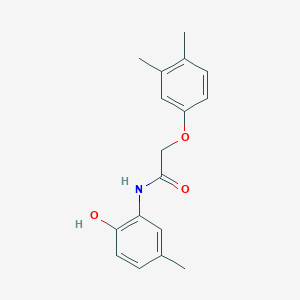
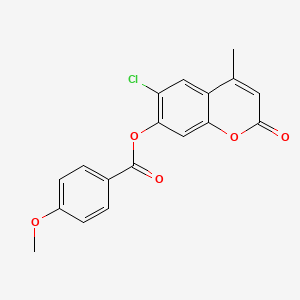
![N,N'-[1,4-phenylenebis(methylene)]di(2-furamide)](/img/structure/B5750265.png)
![1-acetyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5750267.png)
